molecular formula C18H20N6O2 B12199116 N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

Cat. No.: B12199116
M. Wt: 352.4 g/mol
InChI Key: AKPLUDRMASMDNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a pyrrolidinyl group attached to the pteridine core. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pteridine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the pyrrolidinyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine include other pteridine derivatives with different substituents. Examples include:

  • N-(2,4-dimethoxyphenyl)-4-(morpholin-1-yl)pteridin-2-amine
  • N-(2,4-dimethoxyphenyl)-4-(piperidin-1-yl)pteridin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pteridine derivatives. This makes it a valuable compound for exploring new scientific and industrial applications.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyrrolidin-1-ylpteridin-2-amine

InChI

InChI=1S/C18H20N6O2/c1-25-12-5-6-13(14(11-12)26-2)21-18-22-16-15(19-7-8-20-16)17(23-18)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,23)

InChI Key

AKPLUDRMASMDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCCC4)OC

Origin of Product

United States

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